

Technical Guide: 3-(4-methoxyphenyl)-1H-pyrazole (CAS No: 27069-17-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B1297669

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Introduction

3-(4-methoxyphenyl)-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole class. The pyrazole ring is a well-established pharmacophore, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The presence of the 4-methoxyphenyl group at the 3-position of the pyrazole core influences the molecule's electronic properties and its potential interactions with biological targets. This document provides a technical overview of its chemical properties, synthesis, and known biological context.

Chemical and Physical Properties

The fundamental properties of **3-(4-methoxyphenyl)-1H-pyrazole** are summarized below.

Property	Value	Source
CAS Number	27069-17-6	Multiple Sources
Molecular Formula	C ₁₀ H ₁₀ N ₂ O	PubChem
Molecular Weight	174.20 g/mol	PubChem
Melting Point	127-130 °C	ChemicalBook
Boiling Point	185 °C (at 0.6 mmHg)	ChemicalBook
pKa	13.60 ± 0.10 (Predicted)	ChemicalBook
Appearance	White to light yellow crystalline powder	ChemicalBook

Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole

The synthesis of 3-substituted pyrazoles can be achieved through several established synthetic routes. A common and effective method is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent, such as an enaminone. Below is a plausible experimental protocol derived from established pyrazole synthesis methodologies.

Experimental Protocol: Two-Step Synthesis from 4-Methoxyacetophenone

This protocol involves the formation of an enaminone intermediate from 4-methoxyacetophenone, followed by cyclization with hydrazine to yield the target pyrazole.

Step 1: Synthesis of 1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)

- Reactants:
 - 4-Methoxyacetophenone (1 equivalent)
 - Dimethylformamide dimethyl acetal (DMF-DMA) (2 equivalents)
 - Solvent: Dimethylformamide (DMF)

- Procedure:
 - In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxyacetophenone in DMF.
 - Add DMF-DMA to the solution.
 - Heat the reaction mixture at 170 °C for a specified residence time, for instance, in a flow chemistry setup, or reflux in a batch process until the reaction is complete (monitor by TLC).
 - After completion, the solvent is typically removed under reduced pressure to yield the crude enaminone intermediate. This intermediate may be used in the next step without further purification.

Step 2: Cyclization with Hydrazine to form **3-(4-methoxyphenyl)-1H-pyrazole**

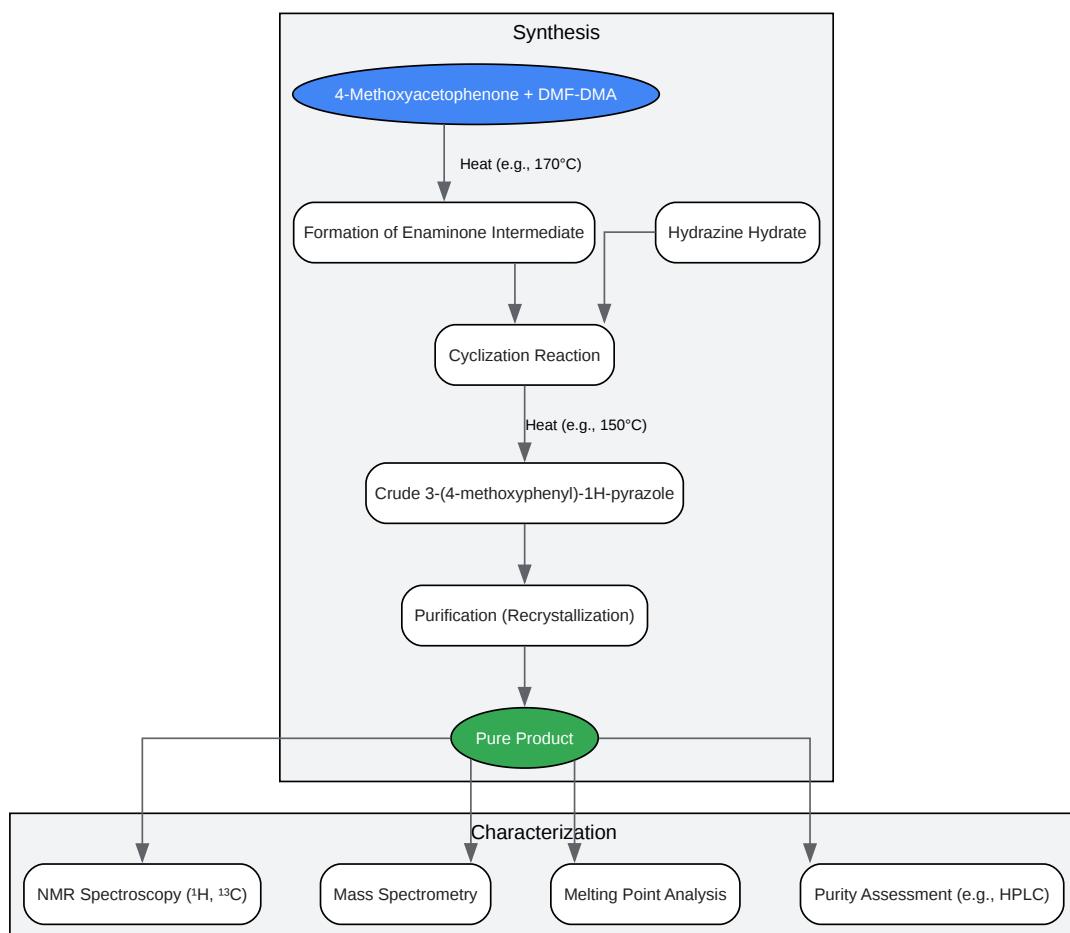
- Reactants:
 - Crude 1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one (1 equivalent)
 - Hydrazine hydrate (3 equivalents)
 - Solvent: Dimethylformamide (DMF) or Ethanol
- Procedure:
 - Dissolve the crude enaminone in the chosen solvent.
 - Add hydrazine hydrate to the solution.
 - Heat the mixture at 150 °C (if in DMF) or reflux (if in ethanol) for 2-4 hours, monitoring the reaction progress by TLC.
 - Upon completion, cool the reaction mixture to room temperature.
 - Pour the mixture into ice water to precipitate the crude product.

- Collect the solid by filtration, wash with water, and dry.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure **3-(4-methoxyphenyl)-1H-pyrazole**.

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of **3-(4-methoxyphenyl)-1H-pyrazole**.

General Workflow for Synthesis and Characterization

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Caption: A general workflow for the synthesis and characterization of **3-(4-methoxyphenyl)-1H-pyrazole**.

Biological Activities and Quantitative Data

While the pyrazole scaffold is known for a wide range of biological activities, specific quantitative data for the parent compound **3-(4-methoxyphenyl)-1H-pyrazole** is not extensively reported in publicly available literature. The majority of studies focus on more complex derivatives. The data presented below is for structurally related compounds, which may provide insights into the potential activity of the target molecule.

Anticancer Activity of a Related Derivative

A study on a series of pyrazole derivatives identified a potent compound against triple-negative breast cancer cells (MDA-MB-468).

Compound	Cell Line	IC ₅₀ (24h)	IC ₅₀ (48h)	Source
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole	MDA-MB-468	14.97 µM	6.45 µM	[1]
Paclitaxel (Reference)	MDA-MB-468	49.90 µM	25.19 µM	[1]

This data suggests that the 3-(4-methoxyphenyl)-pyrazole scaffold can be a component of potent anticancer agents. The study indicated that the mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase 3.[1]

Anti-inflammatory Activity of Related Derivatives

Numerous pyrazole derivatives have been investigated for their anti-inflammatory properties, often as inhibitors of cyclooxygenase (COX) enzymes. A study on new substituted 1-(3-

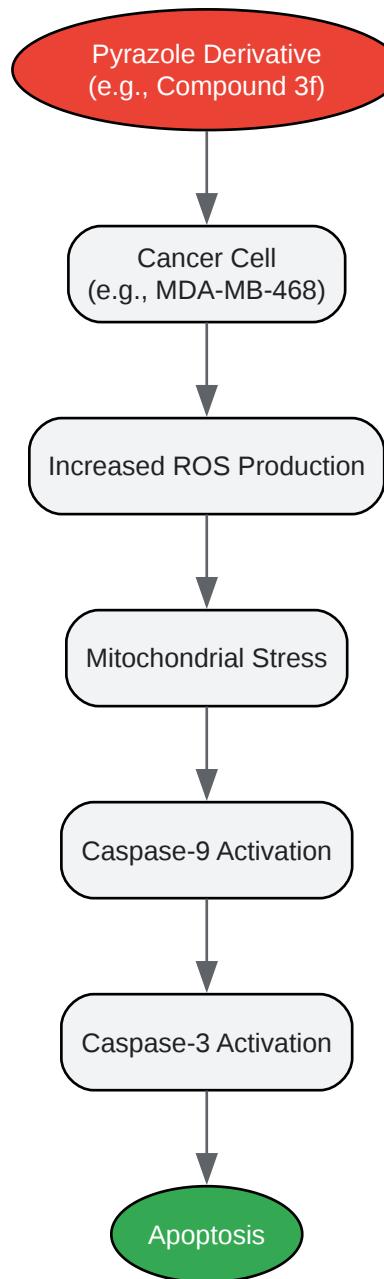
chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives showed significant anti-inflammatory activities comparable to celecoxib.^[2] While specific IC₅₀ values for the parent compound are not available, this highlights the potential of the **3-(4-methoxyphenyl)-1H-pyrazole** core in the development of anti-inflammatory drugs.

Antimicrobial Activity of Related Derivatives

The pyrazole nucleus is also a key feature in many compounds with antimicrobial activity. For example, certain pyrazole derivatives have shown activity against various bacterial and fungal strains. One study reported that a pyrazole derivative, 2-amino-1-(4-(4-fluorophenyl)thiazol-2-yl)-4-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, displayed activity comparable to ampicillin against *Streptococcus pneumoniae* with a Minimum Inhibitory Concentration (MIC) of 100 µg/mL.^[3]

Potential Signaling Pathway Involvement

Given the reported anticancer activity of a related derivative involving ROS generation and apoptosis, a potential signaling pathway can be conceptualized. The following diagram illustrates a hypothetical pathway for a pyrazole derivative inducing apoptosis in cancer cells.

Hypothetical Apoptotic Pathway[Click to download full resolution via product page](#)

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- To cite this document: BenchChem. [Technical Guide: 3-(4-methoxyphenyl)-1H-pyrazole (CAS No: 27069-17-6)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297669#cas-number-for-3-4-methoxyphenyl-1h-pyrazole]

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